5'-(2-methoxyphenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
- This complex compound features a spiro-fused indole-pyrrolopyrrole core, which combines elements from both indole and pyrrole heterocycles.
- The presence of a 2,4’,6’-trione moiety suggests potential reactivity and biological activity.
- Its intricate structure makes it an interesting target for synthetic chemists and researchers.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example, oxidative aromatization or acylation protocols may be employed.
Major Products: These reactions could yield N-substituted pyrrole derivatives or other functionalized forms.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design analogs, and study its behavior in different environments.
Biology: Investigating its interactions with biomolecules (e.g., proteins, nucleic acids) could reveal potential therapeutic applications.
Medicine: Assessing its pharmacological properties, toxicity, and bioavailability is crucial.
Industry: The compound’s unique structure might find applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.
Pathways: Explore signaling pathways affected by its binding or modulation.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Provide a list of similar compounds (if available) for context.
Properties
Molecular Formula |
C30H27N3O4 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1-methyl-1'-[(Z)-3-phenylprop-2-enyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C30H27N3O4/c1-19-25-26(28(35)33(27(25)34)23-16-8-9-17-24(23)37-2)30(31-19)21-14-6-7-15-22(21)32(29(30)36)18-10-13-20-11-4-3-5-12-20/h3-17,19,25-26,31H,18H2,1-2H3/b13-10- |
InChI Key |
MBDBZKCQRBCWCM-RAXLEYEMSA-N |
Isomeric SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3OC)C4(N1)C5=CC=CC=C5N(C4=O)C/C=C\C6=CC=CC=C6 |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3OC)C4(N1)C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6 |
Origin of Product |
United States |
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